molecular formula C8H8Cl2N2O B3090823 3-amino-5-chloro-1,3-dihydro-2H-indol-2-one hydrochloride CAS No. 1214187-61-7

3-amino-5-chloro-1,3-dihydro-2H-indol-2-one hydrochloride

Cat. No.: B3090823
CAS No.: 1214187-61-7
M. Wt: 219.06
InChI Key: XDVJJVZTHRQNBG-UHFFFAOYSA-N
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Description

“3-amino-5-chloro-1,3-dihydro-2H-indol-2-one hydrochloride” is a chemical compound with the formula C₈H₈Cl₂N₂O . It is supplied by Matrix Scientific and is classified as an irritant .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string O=C1NC2=CC=CC=C2C1N. [H]Cl . This indicates that the molecule contains a cyclic structure (indolone) with an amino group at position 3 and a chlorine atom at position 5 .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 219.06. It is a solid compound . More detailed physical and chemical properties are not available in the current data.

Scientific Research Applications

Antibacterial and Antifungal Applications

Research has demonstrated that derivatives of 3-amino-5-chloro-1,3-dihydro-2H-indol-2-one, specifically when synthesized into metal chelates, exhibit significant antibacterial and antifungal properties. A study conducted by Khalid, Sumrra, and Chohan (2020) explored the synthesis of such derivatives, noting their enhanced biological activity against selected fungal and bacterial species compared to their uncomplexed ligands. This indicates a potential for these compounds in the development of new antimicrobial agents (Khalid, Sumrra, & Chohan, 2020).

Antineoplastic Agents

Another significant application of derivatives closely related to 3-amino-5-chloro-1,3-dihydro-2H-indol-2-one is in the field of cancer research. Nguyen et al. (1990) synthesized a series of compounds that showed promising antitumor activity in vitro and in vivo, suggesting these derivatives as a new class of antineoplastic agents. This work opens avenues for further exploration of these compounds in cancer therapy (Nguyen et al., 1990).

Eco-Compatible Synthesis

The push towards greener chemistry has led researchers to develop eco-friendly synthesis methods for complex molecules. A notable example includes the work by Fatma et al. (2014), who demonstrated an aqueous micellar medium promoted synthesis of 2-amino-6-(1H-indol-3-yl)-4-arylpyridine-3,5-dicarbonitriles, a compound framework that includes the chemical structure of interest. This method emphasizes the importance of sustainable practices in chemical synthesis (Fatma et al., 2014).

Drug Discovery Scaffold

The indole and pyrrole scaffolds, closely related to 3-amino-5-chloro-1,3-dihydro-2H-indol-2-one, are pivotal in drug discovery due to their pharmacologically active properties. Research by Khramtsova et al. (2021) on 3-amino-1,5-dihydro-2H-pyrrol-2-ones highlights the utility of these motifs in developing new therapeutics. Such studies provide a foundation for utilizing similar compounds in the design of drugs with improved efficacy and safety profiles (Khramtsova et al., 2021).

Heterocyclic Chemistry

The versatility of 3-amino-5-chloro-1,3-dihydro-2H-indol-2-one derivatives extends into the synthesis of various heterocyclic compounds, which are essential in medicinal chemistry and material science. For instance, Alyari et al. (2014) developed methodologies for synthesizing new heterocycles using related compounds, showcasing the broad applicability of this chemical framework in creating biologically active molecules (Alyari et al., 2014).

Safety and Hazards

“3-amino-5-chloro-1,3-dihydro-2H-indol-2-one hydrochloride” is classified as an irritant . This means it may cause skin irritation or serious eye irritation. Proper safety measures should be taken while handling this compound to avoid direct contact.

Properties

IUPAC Name

3-amino-5-chloro-1,3-dihydroindol-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O.ClH/c9-4-1-2-6-5(3-4)7(10)8(12)11-6;/h1-3,7H,10H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVJJVZTHRQNBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(C(=O)N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-amino-5-chloro-1,3-dihydro-2H-indol-2-one hydrochloride
Reactant of Route 5
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